Acetonitrile, 2-cyclohexylamino-2-dimethyl-
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Overview
Description
Acetonitrile, 2-cyclohexylamino-2-dimethyl-, also known as 2-(cyclohexylamino)-2-methylpropanenitrile, is an organic compound with the molecular formula C10H18N2. It is a nitrile derivative characterized by the presence of a cyano group (C≡N) attached to a carbon atom that is also bonded to a cyclohexylamino group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-cyclohexylamino-2-dimethyl- typically involves the reaction of cyclohexylamine with acetone cyanohydrin. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to yield Acetonitrile, 2-cyclohexylamino-2-dimethyl-.
Cyclohexylamine (C6H11NH2): reacts with .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-cyclohexylamino-2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amines.
Scientific Research Applications
Acetonitrile, 2-cyclohexylamino-2-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Acetonitrile, 2-cyclohexylamino-2-dimethyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylamino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)acetonitrile: Similar structure but with a dimethylamino group instead of a cyclohexylamino group.
2-Cyano-2-methylpropanenitrile: Lacks the cyclohexylamino group, making it less complex.
Uniqueness
Acetonitrile, 2-cyclohexylamino-2-dimethyl- is unique due to the presence of both a cyclohexylamino group and a cyano group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other nitrile derivatives .
Properties
CAS No. |
6281-50-1 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(cyclohexylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H18N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h9,12H,3-7H2,1-2H3 |
InChI Key |
BEZHOMANQFCBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NC1CCCCC1 |
Origin of Product |
United States |
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